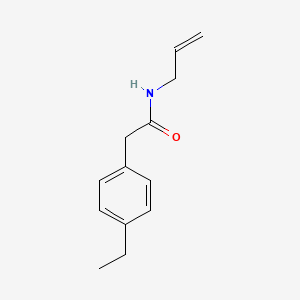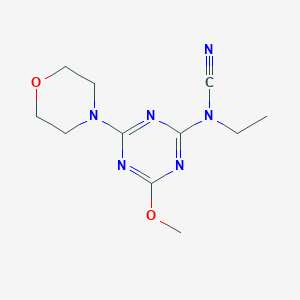![molecular formula C15H14ClFN4O B5349076 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating the transport of chloride ions across the cell membrane. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which makes it a promising candidate for the treatment of cystic fibrosis and other related disorders.
Mecanismo De Acción
CFTR(inh)-172 works by binding to the regulatory domain of CFTR protein, which prevents the opening of the chloride channel. This inhibition of CFTR activity leads to a decrease in the transport of chloride ions across the cell membrane, which helps in reducing the symptoms of cystic fibrosis. CFTR(inh)-172 has been found to be highly selective for CFTR protein and does not affect other ion channels.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have several biochemical and physiological effects. It has been found to be effective in reducing the secretion of mucus in the lungs, which is a major symptom of cystic fibrosis. CFTR(inh)-172 has also been found to improve the function of pancreatic cells, which are affected in cystic fibrosis patients. In addition, CFTR(inh)-172 has been shown to have anti-inflammatory effects, which can help in reducing the inflammation in the lungs of cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR(inh)-172 has several advantages for lab experiments. It is a highly selective inhibitor of CFTR protein, which makes it a useful tool for studying the role of CFTR in various biological processes. CFTR(inh)-172 has also been shown to be stable and can be easily synthesized in large quantities. However, one of the limitations of CFTR(inh)-172 is that it is not effective in all types of cystic fibrosis mutations. It has been found to be effective in blocking the activity of CFTR protein in some mutations, but not in others.
Direcciones Futuras
There are several future directions for the research on CFTR(inh)-172. One of the areas of focus is the development of more selective and potent inhibitors of CFTR protein. This can help in improving the efficacy of the treatment for cystic fibrosis and other related disorders. Another direction is the study of the long-term effects of CFTR(inh)-172 on the function of CFTR protein and other ion channels. This can help in understanding the safety and efficacy of CFTR(inh)-172 as a potential therapeutic agent. Finally, the development of new drug delivery systems for CFTR(inh)-172 can help in improving the bioavailability and efficacy of the drug.
Métodos De Síntesis
The synthesis of CFTR(inh)-172 involves several steps, starting with the reaction between 2-chloro-4-fluorobenzoyl chloride and piperazine to form 2-chloro-4-fluorobenzoylpiperazine. This intermediate compound is then reacted with 2-cyanopyrimidine to produce CFTR(inh)-172. The synthesis process of CFTR(inh)-172 has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
CFTR(inh)-172 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which is defective in cystic fibrosis patients. This inhibition of CFTR activity can help in reducing the symptoms of cystic fibrosis and improving the quality of life of patients.
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-13-10-11(17)2-3-12(13)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOYSUKQOUIOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-{1-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5349100.png)
![2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)